molecular formula C14H19N3O B8655753 2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- CAS No. 101116-44-3

2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]-

Cat. No.: B8655753
CAS No.: 101116-44-3
M. Wt: 245.32 g/mol
InChI Key: WVQZPEQUXLYQMH-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- is a heterocyclic compound that features both piperidine and benzimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, enhances its biological activity and makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- typically involves the reaction of a benzimidazole derivative with a piperidine derivative. One common method involves the nucleophilic substitution reaction where the benzimidazole derivative is reacted with 2-chloroethylpiperidine under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents onto the benzimidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzimidazole or piperidine rings.

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- is unique due to its specific combination of piperidine and benzimidazole rings, which confer distinct biological activities and make it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry.

Properties

CAS No.

101116-44-3

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C14H19N3O/c18-14-15-12-6-2-3-7-13(12)17(14)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2,(H,15,18)

InChI Key

WVQZPEQUXLYQMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-isopropenyl-1,3-dihydro-2H-benzimidazol-2-one (35 g, 0.2 moles) in DMF (250 ml) was added dropwise to a suspension of 80% sodium hydride (6 g, 0.2 moles) in DMF (50 ml). The reaction mixture was first heated at 45° C. for 30 minutes, allowed to cool at room temperature, and an additional amount of 80% sodium hydride (7.2 g, 0.24 moles) was added. Then 1-(2-chloroethyl)piperidine hydrochloride (44.16 g, 0.24 moles) was added portionwise and the reaction mixture was heated at 80° C.-90° C. for 3 hours. The mixture was then cooled at room temperature, adjusted to pH 3 with 37% aqueous HCl, and heated to 80° C. for additional 2 hours. The reaction mixture was poured into water and washed with ethyl acetate. The aqueous phase was adjusted to pH 8-9 with a saturated sodium carbonate solution and extracted into ethyl acetate. The organic layer was taken to dryness to give an ivory solid which after crystallization from isopropyl ether afforded 22.9 g of the title compound. M.p. 123° C.-125° C.
Quantity
35 g
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reactant
Reaction Step One
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6 g
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250 mL
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50 mL
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solvent
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7.2 g
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reactant
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44.16 g
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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